molecular formula C9H15N3O2 B13886250 ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate

ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate

Cat. No.: B13886250
M. Wt: 197.23 g/mol
InChI Key: RCFOHFIRSCOBLB-UHFFFAOYSA-N
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Description

Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate is a compound that belongs to the imidazole family, which is known for its wide range of biological and chemical activities Imidazole derivatives are commonly found in many biologically active molecules, including histidine and histamine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate typically involves the reaction of 5-(3-aminopropyl)-1H-imidazole-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroimidazole derivatives, while substitution reactions can produce a wide range of substituted imidazole compounds.

Scientific Research Applications

Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex imidazole derivatives.

    Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: Imidazole derivatives are known for their antimicrobial and antifungal properties, and this compound may be explored for similar therapeutic applications.

    Industry: It can be used in the development of new materials with specific chemical properties, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl side chain can form hydrogen bonds and electrostatic interactions with target molecules, while the imidazole ring can participate in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate is unique due to its combination of an imidazole ring and an ethyl ester group, which provides distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules makes it a versatile compound in research and industry.

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

ethyl 5-(3-aminopropyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C9H15N3O2/c1-2-14-9(13)8-7(4-3-5-10)11-6-12-8/h6H,2-5,10H2,1H3,(H,11,12)

InChI Key

RCFOHFIRSCOBLB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC=N1)CCCN

Origin of Product

United States

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